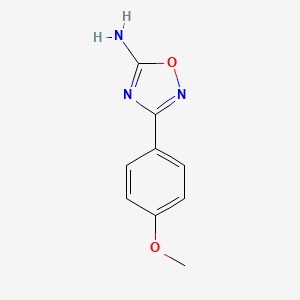
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Analyse Des Réactions Chimiques
Types of Reactions:
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups in place of the methoxy group .
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
The compound has shown potential in medicinal chemistry due to its biological activity. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry:
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
While these compounds share the methoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For instance, the indole and imidazole derivatives may exhibit different binding affinities and selectivities for biological targets compared to the oxadiazole derivative.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
LJFPJEKFSORNHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
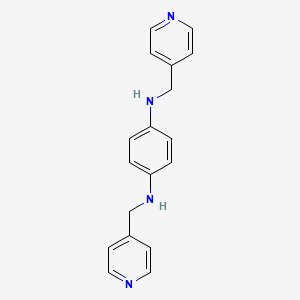
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)
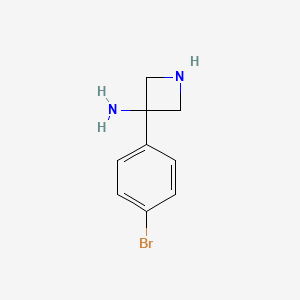
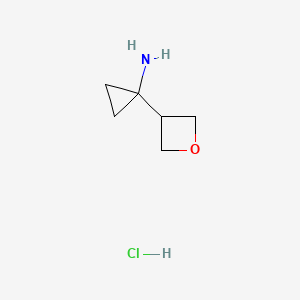
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
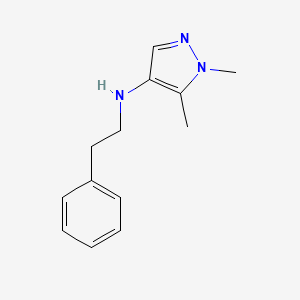
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)


